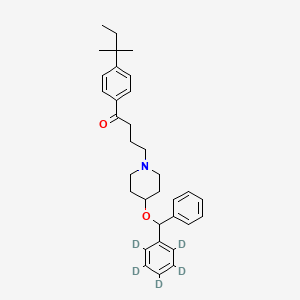

tert-Amyl ebastine-d5

Beschreibung

Theoretical Underpinnings of Deuterium (B1214612) Isotope Labeling in Chemical and Biological Research

Deuterium (D or ²H), a stable isotope of hydrogen, contains one proton and one neutron, making it twice as heavy as the more common hydrogen isotope, protium (B1232500) (¹H). clearsynth.com When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond, the greater mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. musechem.com This difference in bond energy results in what is known as the kinetic isotope effect (KIE). musechem.comscispace.com

The KIE is a phenomenon where the rate of a chemical reaction is slower when a heavier isotope is substituted for a lighter one at a bond-breaking position. scispace.com In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. plos.org By strategically placing deuterium at these metabolic "hot spots," the rate of metabolism can be slowed down. nih.gov This can lead to several potential advantages, including:

Reduced clearance and increased systemic exposure: A slower metabolic rate can result in the drug remaining in the body for a longer period, potentially leading to enhanced therapeutic effects.

Reduced formation of toxic metabolites: Deuteration can redirect metabolic pathways away from the formation of undesirable or toxic byproducts. nih.govresearchgate.net

Increased oral bioavailability: For drugs that undergo significant first-pass metabolism (metabolism in the liver before reaching systemic circulation), deuteration can decrease this effect, allowing more of the active drug to reach its target.

Overview of Ebastine (B1671034) and its Structural Features Relevant to Deuteration

Ebastine is a second-generation H1 antihistamine used for the management of allergic rhinitis and chronic idiopathic urticaria. wikipedia.org It is a potent and selective antagonist of the H1 histamine (B1213489) receptor, with a low potential for causing drowsiness because it does not readily cross the blood-brain barrier. wikipedia.orgselleckchem.com

After oral administration, ebastine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active carboxylic acid metabolite, carebastine (B24193). wikipedia.org This metabolic conversion is a key feature of ebastine's pharmacological profile.

The chemical structure of ebastine presents several sites that are susceptible to metabolism and therefore relevant for deuteration studies. These include the tert-butylphenyl group and the benzhydryl moiety. The specific placement of deuterium atoms on these groups can influence the rate and pathway of its metabolic conversion to carebastine.

Rationale for Deuterium Incorporation in Ebastine Analogs for Academic Inquiry

The synthesis and study of deuterated ebastine analogs, such as tert-Amyl ebastine-d5 (B563417), are driven by the need for internal standards in analytical research and to investigate the metabolic pathways of the parent drug. caymanchem.comlabmix24.comlabmix24.com

Internal Standards for Quantification: In bioanalytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds serve as ideal internal standards. caymanchem.com Because tert-Amyl ebastine-d5 is chemically identical to its unlabeled counterpart, it behaves similarly during sample preparation and analysis. However, its different mass allows it to be distinguished by the mass spectrometer. This enables accurate quantification of the unlabeled drug in biological samples by correcting for any variations that may occur during the analytical process.

Metabolic Pathway Elucidation: By strategically placing deuterium atoms on different parts of the ebastine molecule, researchers can gain insights into its metabolic fate. For instance, deuterating the tert-amyl group can help determine the extent to which this part of the molecule is involved in metabolic transformations. Comparing the metabolic profiles of different deuterated analogs can help to map out the primary and minor metabolic pathways, providing a more complete understanding of the drug's biotransformation. symeres.comclearsynth.com

Investigating Impurities: tert-Amyl ebastine is known as an impurity of ebastine. labmix24.com The deuterated version, this compound, can be used as a reference material in the analysis and control of this impurity in pharmaceutical formulations. labmix24.comlabmix24.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C33H41NO2 |

|---|---|

Molekulargewicht |

488.7 g/mol |

IUPAC-Name |

1-[4-(2-methylbutan-2-yl)phenyl]-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3/i5D,7D,8D,12D,13D |

InChI-Schlüssel |

HPKXAPGAMCZWKF-HJBCDALPSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)CC)[2H])[2H] |

Kanonische SMILES |

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Deuterated Ebastine Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation into the Ebastine (B1671034) Scaffold

General strategies for site-specific deuterium incorporation in pharmaceuticals often rely on:

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a metal. While effective, it can sometimes lead to a mixture of isotopologues with varying degrees of deuteration.

Use of Deuterated Reagents: A more precise method involves the use of starting materials or reagents that are already enriched with deuterium at specific positions. This "building block" approach ensures high levels of site-specific deuteration in the final molecule. Common deuterated reagents include deuterated solvents (e.g., D₂O), deuterated reducing agents (e.g., LiAlD₄), and deuterated alkylating or arylating agents.

In the context of ebastine-d5 (B563417) synthesis, the latter strategy is predominantly employed to ensure the d5-label is confined to a single phenyl ring.

Synthesis of tert-Amyl Ebastine-d5 (Ebastine-d5) from Deuterated Precursors

The synthesis of this compound, chemically named 1-(4-(tert-butyl)phenyl)-4-(4-(phenyl(phenyl-d5)methoxy)piperidin-1-yl)butan-1-one, hinges on the preparation and utilization of a key deuterated intermediate.

Selection of Deuterated Starting Materials (e.g., [2H5]-bromodiphenylmethane)

The strategic choice for introducing the pentadeuterated phenyl group is the use of [2H5]-bromodiphenylmethane. This reagent serves as the carrier of the stable isotope label and is reacted with the non-deuterated piperidine-containing portion of the ebastine molecule. The synthesis of [2H5]-bromodiphenylmethane itself is a multi-step process, typically starting from commercially available deuterated benzene (benzene-d6).

A plausible synthetic route to [2H5]-bromodiphenylmethane involves:

Friedel-Crafts acylation: Benzene-d6 is reacted with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce benzophenone-d5.

Reduction of the ketone: The carbonyl group of benzophenone-d5 is then reduced to a methylene group to yield diphenylmethane-d5. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Benzylic bromination: The final step is the bromination of diphenylmethane-d5 at the benzylic position to give [2H5]-bromodiphenylmethane. This is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Multi-Step Reaction Sequences for Deuterated Ebastine Synthesis

The key reaction is the Williamson ether synthesis, where the hydroxyl group of the piperidine ring acts as a nucleophile, displacing the bromide from [2H5]-bromodiphenylmethane.

Table 1: Key Reactants in the Synthesis of this compound

| Reactant | Structure | Role |

| 1-(4-(tert-butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one | (Structure of the piperidine-containing precursor) | Non-deuterated core of the ebastine molecule |

| [2H5]-bromodiphenylmethane | (Structure of the deuterated precursor) | Source of the d5-phenyl group |

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack. The final product, this compound, is then purified using standard chromatographic techniques.

Preparation of Stable Isotope-Labeled Ebastine Metabolites for Research

The synthesis of deuterated metabolites of ebastine is crucial for their use as internal standards in quantitative bioanalytical assays and for studying the metabolic pathways of the parent drug.

Synthesis of Desalkyl Ebastine-d5

Desalkyl ebastine is a metabolite of ebastine formed by the removal of the N-butylphenyl ketone moiety. Consequently, Desalkyl Ebastine-d5 is the deuterated analog of this metabolite. While the exact synthetic route is not detailed in the available search results, a logical approach would involve the reaction of [2H5]-bromodiphenylmethane with 4-hydroxypiperidine, followed by purification. This would yield 4-(benzhydryloxy-d5)piperidine, which corresponds to the structure of Desalkyl Ebastine-d5. This deuterated metabolite is utilized as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying its non-deuterated counterpart in biological samples.

Synthesis of Hydroxyebastine-d5

The synthesis would likely start with a precursor to the piperidine-containing moiety that already has the hydroxylated tert-butyl group. This precursor would then be reacted with [2H5]-bromodiphenylmethane in a similar fashion to the synthesis of this compound. The increased number of steps compared to the parent drug's synthesis is likely due to the introduction and protection of the hydroxyl group on the tert-butylphenyl side chain.

Table 2: Summary of Deuterated Ebastine Analogs

| Compound | Chemical Name | Key Deuterated Precursor |

| This compound | 1-(4-(tert-butyl)phenyl)-4-(4-(phenyl(phenyl-d5)methoxy)piperidin-1-yl)butan-1-one | [2H5]-bromodiphenylmethane |

| Desalkyl Ebastine-d5 | 4-(benzhydryloxy-d5)piperidine | [2H5]-bromodiphenylmethane |

| Hydroxyebastine-d5 | (Structure of Hydroxyebastine-d5) | [2H5]-bromodiphenylmethane |

The development of robust synthetic methodologies for these deuterated analogs is essential for advancing our understanding of the pharmacology and metabolism of ebastine.

Biocatalytic and Chemoenzymatic Approaches in Deuterated Metabolite Synthesis Research

Modern synthetic chemistry is increasingly turning to biocatalytic and chemoenzymatic methods for the production of complex molecules, including deuterated compounds. chemrxiv.org These approaches offer significant advantages over traditional chemical synthesis, most notably in their exceptional selectivity. ingenza.com

Biocatalytic methods for site- and stereoselective deuteration are of great interest for developing efficient routes to deuterated metabolites. researchgate.netresearchgate.net Enzymes can catalyze deuterium incorporation with high precision, often at specific sites that are challenging to address with conventional reagents. ingenza.com This is particularly valuable for creating chiral centers with high enantiomeric purity. nih.gov

Key features of these approaches include:

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which minimizes the formation of unwanted byproducts and simplifies purification processes.

Mild Reaction Conditions: Biocatalytic reactions are typically performed under ambient temperature and pressure in aqueous media, which is environmentally friendly and preserves the integrity of complex molecules. nih.gov

Cost-Effective Deuterium Source: Many enzymatic deuteration reactions utilize inexpensive heavy water (D₂O) as the deuterium source. chemrxiv.orgnih.gov

Several classes of enzymes have been successfully employed in deuteration strategies. For example, thiamine diphosphate (ThDP)-dependent enzymes can catalyze hydrogen-isotope exchange (HIE) reactions to produce deuterated aldehydes. acs.org Similarly, pyridoxal phosphate (PLP)-dependent enzymes, such as α-oxo-amine synthases, have been repurposed to install deuterium at the α-carbon of various amino acids and their derivatives with high site- and stereoselectivity. researchgate.netnih.gov The use of NADH-dependent reductases, coupled with a system for recycling deuterated NADH, has also been demonstrated for the asymmetric reduction of ketones and alkenes, yielding enantiomerically pure deuterated products. chemrxiv.org

These advanced methodologies provide powerful tools for synthesizing deuterated metabolites like Carebastine-d5, offering more sustainable and selective alternatives to purely chemical routes. nih.gov

Comprehensive Spectroscopic and Chromatographic Characterization of Synthesized Deuterated Compounds for Research Purity and Isotopic Enrichment

The utility of a synthesized deuterated compound, particularly for use as an internal standard, is critically dependent on its chemical purity and the degree and location of isotopic labeling. A combination of advanced spectroscopic and chromatographic techniques is employed to ensure these parameters meet the required specifications. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a primary tool for characterizing deuterated compounds. nih.govnih.gov

Isotopic Enrichment: LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) allows for the accurate determination of isotopic purity. rsc.orgnih.gov By analyzing the mass spectrum, the relative abundance of the desired deuterated molecule (e.g., d5) compared to its partially deuterated (d1-d4) and unlabeled (d0) counterparts can be precisely calculated. rsc.orgresearchgate.net

Purity Analysis: LC-MS and GC-MS methods are used to separate the target compound from any synthetic impurities or starting materials. nih.gov The high sensitivity of MS detection ensures that even trace-level impurities can be identified and quantified. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is indispensable for confirming the exact location of the deuterium labels.

¹H NMR: In proton NMR, the successful incorporation of deuterium at a specific position is confirmed by the disappearance or significant reduction of the corresponding proton signal. The integration of remaining proton signals relative to an internal standard can also be used to quantify the degree of deuteration. beilstein-journals.org

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a clean spectrum that shows signals only from the deuterated positions. nih.gov This technique is highly effective for confirming the sites of labeling and for quantifying the isotopic enrichment at each position.

The combination of these techniques provides a comprehensive characterization of the synthesized deuterated compound, ensuring its structural integrity, chemical purity, and isotopic enrichment are accurately determined. rsc.orgrsc.org

| Technique | Parameter Measured | Key Findings |

| LC-HRMS | Isotopic Distribution & Purity | Determines the percentage of the target deuterated isotopologue (e.g., d5) and quantifies lower-labeled species (d0-d4). rsc.orgnih.gov |

| GC-MS | Chemical Purity & Isotope Ratio | Separates volatile impurities and provides isotope ratio data for enrichment analysis. nih.govscripps.edu |

| ¹H NMR | Position of Deuteration & Enrichment | Confirms deuterium incorporation by observing the absence of specific proton signals. nih.gov |

| ²H NMR | Direct Confirmation of Labeling | Directly observes the deuterium signals, confirming the location and relative abundance at each labeled site. |

Advanced Analytical Research Methodologies Utilizing Ebastine D5 As an Internal Standard

Principles and Advantages of Isotope Dilution Mass Spectrometry in Quantitative Chemical Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of elements and chemical substances. youtube.com The core principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as a "spike," to the sample. youtube.comwikipedia.org This isotopically labeled standard is chemically identical to the analyte of interest but has a different isotopic composition, allowing it to be distinguished by a mass spectrometer. youtube.com

Once the spike is introduced and thoroughly mixed with the sample, it undergoes the same sample preparation procedures as the endogenous analyte. ptb.de Any losses of the analyte during extraction, purification, or analysis will be mirrored by proportional losses of the isotopic standard. ptb.de The final measurement is based on the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard. youtube.comwikipedia.org

Key advantages of IDMS include:

High Precision and Accuracy: By relying on isotope ratios rather than absolute signal intensities, IDMS minimizes errors arising from sample loss, matrix effects, and instrument instability. youtube.comosti.gov

Compensation for Sample Loss: Since the analyte and the isotopic standard behave identically during sample processing, any loss of the analyte is corrected for by the corresponding loss of the standard. ptb.de

Mitigation of Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal by other components in the sample, affect both the analyte and the internal standard equally, thus canceling out their influence on the final ratio measurement. waters.com

Definitive Method: Due to its high accuracy and reliability, IDMS is considered a definitive method in analytical chemistry and is often used to certify reference materials. youtube.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Ebastine (B1671034) and its Metabolites employing Ebastine-d5 (B563417)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.gov The use of a stable isotope-labeled internal standard, such as tert-Amyl ebastine-d5, is crucial for developing robust and reliable LC-MS/MS methods for the analysis of Ebastine and its primary active metabolite, Carebastine (B24193). waters.comnih.gov

Optimization of Chromatographic Separation Parameters for Deuterated and Non-Deuterated Analogs

Effective chromatographic separation of the analyte from its deuterated internal standard is a critical aspect of method development. While stable isotope-labeled internal standards are designed to co-elute with the analyte to ensure they experience the same matrix effects, complete co-elution is not always guaranteed. chromatographyonline.combris.ac.uk Deuterium (B1214612) substitution can sometimes lead to slight differences in retention times, an effect known as the chromatographic H/D isotope effect. nih.gov Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. cchmc.orgnih.gov

Therefore, optimization of chromatographic parameters is essential to achieve near-complete or consistent partial co-elution. chromatographyonline.combris.ac.uk This involves careful selection of the analytical column, mobile phase composition, flow rate, and temperature. impactfactor.orglibretexts.org For the analysis of Ebastine and Carebastine, methods have been developed using columns such as the Synergi™ Hydro-RP 80A and BDS Hypersil C18. sci-hub.seijpsdronline.com Mobile phases typically consist of a mixture of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile), often run in a gradient elution mode to effectively separate the analytes from matrix components. sci-hub.senih.gov The goal is to achieve symmetrical peak shapes and adequate separation from potential interferences while ensuring that Ebastine and Ebastine-d5, as well as Carebastine and its deuterated analog, experience the same ionization conditions in the mass spectrometer. chromatographyonline.combris.ac.uk

Selection and Optimization of Mass Spectrometric Detection Modes and Transitions (e.g., Positive Electrospray Ionization, Multiple Reaction Monitoring)

Mass spectrometric detection provides the high selectivity and sensitivity required for bioanalytical assays. For the analysis of Ebastine and its metabolites, positive electrospray ionization (ESI+) is commonly employed as it efficiently produces protonated molecular ions [M+H]+. sci-hub.seijpsdronline.com

The most selective detection mode for quantitative analysis is Multiple Reaction Monitoring (MRM). researchgate.net In MRM, a specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. researchgate.net The selection of optimal precursor-to-product ion transitions is a critical step in method development. These transitions are determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer and identifying the most stable and abundant fragment ions.

Table 1: Optimized MRM Transitions for Ebastine, Carebastine, and their Deuterated Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Ebastine | 470.3 | 167.1 | sci-hub.se |

| This compound | 475.4 | 203.3 | sci-hub.se |

| Carebastine | 500.3 | 233.1 | sci-hub.se |

| Carebastine-d5 | 505.4 | 233.2 | sci-hub.se |

Other mass spectrometer parameters such as nebulizer gas pressure, heater gas temperature, ion spray voltage, and collision energy are also optimized to maximize the signal intensity for each transition. sci-hub.se

Robust Sample Preparation Techniques (e.g., Solid Phase Extraction) to Integrate Ebastine-d5

The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma) and remove interfering substances that could affect the analysis. mdpi.com The internal standard, Ebastine-d5, is added to the sample at the beginning of the extraction process to compensate for any variability in recovery. nih.gov

Common sample preparation techniques for Ebastine and its metabolites include protein precipitation (PPT) and solid-phase extraction (SPE). sci-hub.seijpsdronline.com While PPT is a simpler and faster technique, SPE often provides cleaner extracts, leading to reduced matrix effects and improved assay performance. waters.commdpi.com

In a typical SPE procedure for Ebastine analysis, the plasma sample, after the addition of the internal standard, is loaded onto an SPE cartridge. ijpsdronline.com The cartridge is then washed to remove interfering components, and the analytes are subsequently eluted with an appropriate solvent. ijpsdronline.com The eluate is then evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system. ijpsdronline.com The use of a deuterated internal standard like Ebastine-d5 is particularly advantageous as it closely mimics the extraction behavior of the native analyte, ensuring accurate correction for any losses during the extraction process. oaji.net

Rigorous Method Validation for Quantitative Bioanalytical Research (e.g., Linearity, Limit of Detection, Limit of Quantification, Precision, Accuracy, Recovery, Matrix Effects)

Once the LC-MS/MS method is developed, it must undergo rigorous validation to ensure that it is reliable and suitable for its intended purpose. europa.eu Bioanalytical method validation is performed in accordance with guidelines from regulatory agencies such as the International Council for Harmonisation (ICH). europa.eu The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. nih.govbiopharminternational.com A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. europa.eunih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. nih.goveuropa.eu These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), low, medium, and high quality control (QC) samples. europa.eu

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte signal in an extracted sample to that of an unextracted standard of the same concentration. ijpsdronline.com

Matrix Effects: This assesses the influence of matrix components on the ionization of the analyte. europa.eu It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. waters.com The use of a stable isotope-labeled internal standard like Ebastine-d5 is crucial for compensating for matrix effects. waters.comnih.gov

Table 2: Representative Validation Parameters for an LC-MS/MS Method for Ebastine and Carebastine

| Parameter | Ebastine | Carebastine | Reference |

|---|---|---|---|

| Linearity Range | 0.01 - 8.0 ng/mL | 1.00 - 300 ng/mL | nih.gov |

| LLOQ | 0.1 ng/mL | 0.2 ng/mL | researchgate.net |

| Intra-day Precision (%CV) | < 13.11% | < 8.65% | ijpsdronline.com |

| Inter-day Precision (%CV) | < 15% | < 15% | researchgate.net |

| Accuracy (%) | 89.54% | 105.22% | ijpsdronline.com |

| Mean Recovery (%) | 96.5% - 106.0% | 90.1% - 101.8% | sci-hub.se |

Application of Ebastine-d5 in Quantitative Bioanalytical Research for Enhanced Analytical Reliability

The use of this compound as an internal standard significantly enhances the reliability and robustness of quantitative bioanalytical methods for Ebastine and its metabolites. osti.govnih.gov By co-eluting with the analyte and having nearly identical chemical and physical properties, Ebastine-d5 effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency. waters.comnih.gov

This enhanced reliability is critical in pharmacokinetic studies, where accurate measurement of drug and metabolite concentrations over time is essential for determining key parameters such as absorption, distribution, metabolism, and excretion. sci-hub.senih.gov The use of a stable isotope-labeled internal standard minimizes inter-individual variability in sample matrices, which can be a significant source of error in bioanalytical measurements. nih.gov By ensuring that each sample is corrected for its own specific matrix effects and recovery, Ebastine-d5 allows for more accurate and precise pharmacokinetic profiling, leading to a better understanding of the drug's behavior in the body. nih.govnih.gov

Mechanistic Investigations of Ebastine Biotransformation Utilizing Deuterated Analogs

Elucidation of Major Metabolic Pathways of Ebastine (B1671034) through Deuterium (B1214612) Labeling Studies

Deuterium labeling studies are instrumental in identifying the primary routes of ebastine metabolism. When tert-Amyl ebastine-d5 (B563417) is introduced into in vitro or in vivo metabolic systems, the mass difference between the deuterated and non-deuterated molecules allows for the precise tracking of metabolic products using techniques like mass spectrometry.

Research has established that ebastine undergoes two major initial metabolic transformations: N-dealkylation and hydroxylation. The subsequent oxidation of the hydroxylation product leads to the formation of its pharmacologically active metabolite, carebastine (B24193). Deuterium labeling at the tert-Amyl group can help to confirm that this part of the molecule remains intact during the initial metabolic steps, thereby providing clearer evidence for the modifications occurring at other sites.

A simplified representation of the major metabolic pathways of ebastine is as follows:

| Parent Compound | Metabolic Reaction | Major Metabolite |

| Ebastine | N-dealkylation | Desalkylebastine |

| Ebastine | Hydroxylation | Hydroxyebastine |

| Hydroxyebastine | Oxidation | Carebastine |

Identification of Specific Enzymes and Isoforms Involved in Ebastine Metabolism (e.g., Cytochrome P450 enzymes such as CYP3A4 and CYP2J2)

A critical aspect of understanding drug metabolism is identifying the specific enzymes responsible for the biotransformation. Studies have pinpointed the cytochrome P450 (CYP) superfamily of enzymes as the primary catalysts in ebastine metabolism. nih.govnih.gov Specifically, CYP3A4 and CYP2J2 have been identified as the key players. nih.govnih.govresearchgate.net

Deuterated analogs can be used in conjunction with specific CYP inhibitors or recombinant human CYP enzymes to delineate the contribution of each isoform. For instance, by incubating tert-Amyl ebastine-d5 with a panel of recombinant CYP enzymes, researchers can determine which isoforms are capable of metabolizing the drug and at what rate.

Studies have demonstrated that CYP3A4 is the principal enzyme responsible for the N-dealkylation of ebastine. nih.govnih.gov In contrast, CYP2J2 plays the major role in the hydroxylation of ebastine to hydroxyebastine. nih.govnih.govresearchgate.net The subsequent conversion of hydroxyebastine to carebastine is also influenced by these enzymes. nih.gov

The following table summarizes the primary roles of CYP3A4 and CYP2J2 in ebastine metabolism:

| Enzyme | Primary Metabolic Reaction Catalyzed |

| CYP3A4 | N-dealkylation of ebastine |

| CYP2J2 | Hydroxylation of ebastine |

Mechanistic Insights into Hydrolysis and Oxidation Reactions of Ebastine-d5

While the primary metabolic pathways of ebastine are N-dealkylation and hydroxylation followed by oxidation, understanding the underlying chemical mechanisms is crucial. Hydrolysis, the cleavage of a chemical bond by the addition of water, and oxidation, the loss of electrons, are fundamental reactions in drug metabolism.

The use of deuterated analogs like ebastine-d5 can provide mechanistic insights into these reactions. For instance, the position of the deuterium label can influence the rate of oxidation, providing clues about the reaction mechanism. If the deuterium is placed at a site of enzymatic attack, a kinetic isotope effect may be observed, indicating that the C-H (or C-D) bond cleavage is a rate-determining step in the reaction.

Oxidation of the intermediate metabolite, hydroxyebastine, to the active metabolite, carebastine, is a critical step. This reaction involves the conversion of a hydroxyl group to a carboxylic acid. While specific studies on the hydrolysis of ebastine-d5 are not prominent in the literature, the principles of oxidative drug metabolism are well-established and are driven by the catalytic cycle of cytochrome P450 enzymes.

Assessment of Deuterium Kinetic Isotope Effects on Metabolic Reaction Rates (if observed in research)

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when a hydrogen atom is replaced with a deuterium atom. This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of the C-H versus the C-D bond. Because the C-D bond has a lower zero-point energy, more energy is required to break it, often resulting in a slower reaction rate.

The observation of a significant KIE in the metabolism of a deuterated drug like this compound would provide strong evidence that the cleavage of the C-D bond is a rate-limiting step in that particular metabolic pathway. For example, if deuteration at the tert-Amyl group were to slow down a specific metabolic reaction, it would indicate that this part of the molecule is directly involved in the rate-determining step of that reaction.

Analytical Quality Control and Reference Standard Applications of Ebastine D5

Utilization of Ebastine-d5 (B563417) as a Certified Reference Standard in Pharmaceutical Analytical Development

Tert-Amyl ebastine-d5 is utilized as a certified reference standard in the pharmaceutical industry to ensure the accuracy and reliability of analytical methods developed for the quantification of Ebastine (B1671034). Certified reference standards are highly characterized materials that are provided with a certificate of analysis stating their purity and other critical properties. The availability of this compound as a certified reference material provides a benchmark against which analytical measurements can be compared, ensuring traceability and consistency across different laboratories and manufacturing sites.

The primary function of a certified reference standard is to calibrate analytical instruments and validate analytical procedures. In the context of pharmaceutical analysis, this is crucial for guaranteeing that the correct amount of the active pharmaceutical ingredient (API), Ebastine, is present in the final drug product. The use of a certified deuterated standard like this compound is particularly advantageous in mass spectrometry-based assays, where it serves as an ideal internal standard.

Application in Analytical Method Development and Validation for Pharmaceutical Raw Materials and Formulations

The development and validation of analytical methods for the quantification of Ebastine in both raw materials and finished pharmaceutical formulations are critical for ensuring product quality. This compound plays a pivotal role as an internal standard in these methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement.

A key aspect of method validation is the assessment of recovery, which demonstrates the efficiency of the extraction procedure. In a study on the simultaneous determination of Ebastine and its active metabolite, Carebastine (B24193), in human plasma, the mean recovery of the internal standard, Ebastine-d5, was found to be 96.9%. This high recovery indicates the effectiveness of the analytical method in extracting the analyte and its internal standard from the sample matrix.

| Compound | Mean Recovery (%) |

|---|---|

| Ebastine-d5 | 96.9 |

The validation of analytical methods for Ebastine in pharmaceutical formulations, such as tablets, also benefits from the use of this compound. While many reported HPLC methods for Ebastine tablets use external standardization, the incorporation of a deuterated internal standard would significantly enhance the robustness and reliability of these methods by accounting for potential matrix effects from excipients present in the formulation.

Impurity Profiling and Quantification of Related Substances in Ebastine Drug Products using Deuterated Standards

Impurity profiling is a critical component of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug product. The identification and quantification of related substances in Ebastine drug products are essential to ensure that they are within acceptable limits. The use of deuterated standards, such as this compound, in conjunction with mass spectrometry, provides a powerful tool for this purpose.

The stable isotope dilution (SID) method, which employs a known amount of a stable isotope-labeled standard, is considered the gold standard for quantitative analysis. In the context of impurity profiling of Ebastine, a known amount of this compound would be added to the sample. The ratio of the mass spectrometric response of the unlabeled impurity to that of the deuterated standard allows for precise and accurate quantification, as it corrects for any loss of analyte during sample preparation and analysis.

Several potential impurities of Ebastine have been identified, arising from the synthesis process or degradation. The application of this compound in an SID-LC-MS/MS method would enable the accurate quantification of these impurities, ensuring the quality and safety of the final drug product.

| Impurity Name | Potential Origin |

|---|---|

| Ebastine Impurity A | Synthesis-related |

| Ebastine Impurity B | Synthesis-related |

| Ebastine N-Oxide | Degradation product |

| Hydroxy Ebastine | Metabolite/Degradation product |

Compliance with Regulatory Guidelines for Stable Isotope-Labeled Reference Materials in Pharmaceutical Research

The use of well-characterized reference standards is a fundamental requirement of regulatory bodies worldwide, including the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These organizations provide guidelines on the establishment and use of reference standards to ensure the quality and consistency of analytical data submitted for drug approval.

The USP General Chapter <11> on Reference Standards and the Ph. Eur. Chapter 5.12 emphasize the importance of using official reference standards for pharmacopeial tests and assays. nih.govedqm.eupdf4pro.comunr.edu.aredqm.eu While these pharmacopeias provide primary reference standards for many active ingredients, the use of other well-characterized standards, including stable isotope-labeled compounds, is also recognized as a means to achieve accurate and reliable results.

Future Directions in Research on Deuterated Ebastine Analogs

Exploration of Novel Synthetic Routes for Deuterated Ebastine (B1671034) and its Metabolites

The synthesis of specifically labeled deuterated compounds like tert-Amyl ebastine-d5 (B563417) is crucial for their use as internal standards and for the development of new drug candidates. Future research is expected to focus on developing more efficient, scalable, and site-selective deuteration methods.

Late-Stage Functionalization via Catalytic H-D Exchange: A significant area of development is late-stage functionalization, where deuterium (B1214612) is introduced into a complex molecule in the final steps of synthesis. acs.org This approach is highly atom-economical. Catalytic hydrogen-deuterium exchange (HDE) reactions, often using transition metals like palladium, platinum, or iridium, are promising. researchgate.netbohrium.com These reactions can utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. researchgate.net For ebastine and its metabolites, this could enable the selective deuteration of specific C-H bonds that are known metabolic "hotspots," potentially creating more stable therapeutic agents.

Deuterated Building Blocks: An alternative and powerful strategy involves the synthesis of deuterated analogs from pre-labeled starting materials or "building blocks." enamine.netmarketersmedia.com This method offers high precision and control over the location and number of deuterium atoms, avoiding the isotopic scrambling that can sometimes occur with HDE reactions. marketersmedia.com The development of a broader portfolio of commercially available deuterated building blocks will significantly accelerate the synthesis of novel deuterated ebastine analogs. enamine.net For instance, synthesizing ebastine using a deuterated tert-amyl group would be a direct route to producing tert-Amyl ebastine-d5.

Flow Chemistry and Chemoenzymatic Synthesis: Modern synthetic techniques like continuous flow chemistry offer improved control over reaction conditions, which can be pivotal for selective deuteration reactions. nih.gov Furthermore, enzymatic and chemoenzymatic methods provide unparalleled selectivity. Biocatalysis could be employed to achieve site-selective deuteration of ebastine's complex structure under mild conditions, which would be difficult to achieve with traditional chemical methods. simsonpharma.com

| Synthetic Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Catalytic H-D Exchange | Direct replacement of H with D on a pre-formed molecule using a catalyst and a deuterium source (e.g., D₂O). | Atom-economical; suitable for late-stage functionalization. acs.org | Potential for low regioselectivity; requires optimization of catalysts and conditions. |

| Deuterated Building Blocks | Synthesis using starting materials that already contain deuterium at specific positions. | High isotopic purity and site-selectivity; reliable incorporation. marketersmedia.com | Availability and cost of specific deuterated precursors can be a limitation. nih.gov |

| Chemoenzymatic Synthesis | Use of enzymes to catalyze the site-selective incorporation of deuterium. | High selectivity under mild reaction conditions; environmentally friendly. simsonpharma.com | Requires identification and optimization of suitable enzymes. |

| Flow Chemistry | Performing deuteration reactions in a continuous flow reactor. | Enhanced reaction control, safety, and scalability. nih.gov | Requires specialized equipment and process development. |

Advancements in Microanalytical Techniques for Ultra-Trace Analysis of Deuterated Compounds

The accurate quantification of deuterated compounds and their metabolites in complex biological matrices at extremely low concentrations is essential for pharmacokinetic studies and clinical applications. Future research will rely on pushing the boundaries of analytical sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS are indispensable for distinguishing between deuterated and non-deuterated analogs and for accurately determining the degree of deuterium incorporation. marketersmedia.com Advancements in Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry will enable the detection and quantification of this compound and its metabolites at attomolar to zeptomolar concentrations.

Enhanced Chromatographic Separation: The development of novel stationary phases in liquid chromatography (LC) and supercritical fluid chromatography (SFC) will improve the separation of isotopologues and closely related metabolites. Multidimensional chromatography, which combines different separation techniques, can provide the enhanced resolution needed to analyze complex samples from metabolomics studies.

Quantitative Nuclear Magnetic Resonance (qNMR): While less sensitive than mass spectrometry, qNMR is a powerful tool for determining the precise location and extent of deuteration within a molecule without the need for an identical isotopic standard. marketersmedia.com Future advancements in cryoprobe technology and higher field magnets will continue to improve the sensitivity of qNMR, making it more applicable for the analysis of precious samples.

| Technique | Application in Deuterated Analog Analysis | Future Advancements |

|---|---|---|

| LC-HRMS | Gold standard for quantification of drugs and metabolites in biological fluids; determines isotopic purity. | Increased sensitivity and mass resolution; improved ion sources for higher efficiency. |

| qNMR Spectroscopy | Provides absolute quantification and confirms the site of deuteration without a reference standard. marketersmedia.com | Higher field strengths and cryoprobe technology to enhance sensitivity. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Highly sensitive gas-phase technique capable of distinguishing between isotopomers. | Application to larger, less volatile molecules relevant to pharmaceuticals. |

| Confocal μ-XRF | A potential technique for three-dimensional analysis of heterogeneous samples with high spatial resolution. researchgate.net | Improved X-ray optics and detectors for enhanced resolution and sensitivity. |

Integration of Deuterated Analogs in Advanced "Omics" Research (e.g., Metabolomics, Proteomics)

"Omics" technologies provide a holistic view of biological systems by measuring entire sets of molecules like metabolites (metabolomics) and proteins (proteomics). Deuterated analogs like this compound are critical tools in these fields, primarily serving as ideal internal standards for mass spectrometry-based quantification. enamine.net

Quantitative Metabolomics: In metabolomics, deuterated standards are essential for correcting for variations in sample preparation and instrument response, enabling accurate and precise quantification of the parent drug and its metabolites. researchgate.net By using this compound, researchers can precisely track the metabolic fate of ebastine, quantify its biotransformation products, and explore how it perturbs endogenous metabolic pathways. scielo.org.mx This integration has the potential to reveal molecular dependencies and biochemical pathways that are not apparent from genomics or transcriptomics alone. enamine.net

Fluxomics and Metabolic Labeling: Metabolic labeling with deuterium oxide (D₂O) is a technique used to study the turnover rates of biomolecules like proteins and lipids in vivo. researchgate.net While this involves labeling the entire system, the use of a specific deuterated drug analog can help elucidate its specific impact on these broader metabolic fluxes. This could reveal downstream effects of ebastine on protein synthesis or lipid metabolism.

Proteomics: In proteomics, deuterated standards can be used in quantitative approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). While not a direct application of a deuterated drug, the principles of using stable isotopes for quantification are central. More directly, understanding how ebastine affects the proteome (the complete set of proteins) can be enhanced by accurately quantifying ebastine's concentration using its deuterated analog, thereby allowing for precise dose-response correlations in proteomic experiments.

| "Omics" Field | Application of Deuterated Ebastine Analogs | Research Goal |

|---|---|---|

| Metabolomics | Use as an internal standard for LC-MS quantification. | Accurately measure concentrations of ebastine and its metabolites in biological samples. enamine.net |

| Proteomics | Enables accurate quantification of the drug to correlate with changes in protein expression. | Understand the effect of ebastine on protein networks and signaling pathways. |

| Fluxomics | Used as a reference compound to study the drug's influence on metabolic turnover rates. | Determine how ebastine alters the dynamics of biochemical pathways. |

Computational Chemistry and Molecular Modeling Approaches to Predict Deuterium Effects on Molecular Interactions

Computational chemistry provides powerful predictive tools that can guide the synthesis and testing of novel deuterated ebastine analogs. nih.gov These models can help researchers understand and predict the consequences of deuteration before a molecule is ever synthesized, saving significant time and resources.

Predicting the Kinetic Isotope Effect (KIE): The primary reason for deuteration's effect on metabolism is the KIE. Quantum mechanics (QM) and combined QM/Molecular Mechanics (QM/MM) methods can be used to model the transition states of metabolic reactions (e.g., those catalyzed by cytochrome P450 enzymes). These calculations can predict which C-H bonds in ebastine are most susceptible to metabolism and estimate the magnitude of the KIE upon deuteration, thus identifying the most promising sites for isotopic substitution. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of ebastine and its deuterated analogs within the binding pocket of their target protein (e.g., the histamine (B1213489) H1 receptor). enamine.net These simulations can predict whether the subtle structural changes induced by deuteration—such as a slightly shorter and stronger C-D bond—alter the drug's binding affinity, residence time, or conformational flexibility. Hydrogen-deuterium exchange (HDX) experiments, which measure the rate of exchange of protein amide hydrogens with solvent deuterium, can be used to validate and refine these computational models of protein dynamics. researchgate.netbohrium.com

ADMET Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. By incorporating parameters that account for the effects of deuteration, these models could be adapted to predict how analogs like this compound might behave in vivo, helping to prioritize the most promising candidates for further development.

| Computational Method | Application | Predicted Outcome for Deuterated Ebastine |

|---|---|---|

| Quantum Mechanics (QM/MM) | Modeling reaction mechanisms and transition states. | Magnitude of the kinetic isotope effect at specific metabolic sites. |

| Molecular Dynamics (MD) | Simulating drug-receptor interactions and protein dynamics. enamine.net | Changes in binding affinity, residence time, and receptor conformation. |

| ADMET Modeling | Predicting pharmacokinetic and toxicological properties. | Improved metabolic stability, altered distribution, and potential changes in toxicity profile. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.